molecular formula C9H6N4S B2722256 (2Z)-2-amino-3-[(E)-[(thiophen-2-yl)methylidene]amino]but-2-enedinitrile CAS No. 882272-29-9

(2Z)-2-amino-3-[(E)-[(thiophen-2-yl)methylidene]amino]but-2-enedinitrile

Cat. No. B2722256
CAS RN: 882272-29-9
M. Wt: 202.24
InChI Key: MPZLCSFODCVTFK-GFBXJKNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound “(2Z)-2-amino-3-[(E)-[(thiophen-2-yl)methylidene]amino]but-2-enedinitrile” is a versatile material used in scientific research. It exhibits perplexing properties that can be harnessed for various applications, such as drug development, catalysis, and material science .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 202.24 . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Biological Activity

Research on structurally related compounds, such as thiophene derivatives, has focused on their synthesis and evaluation for biological activities. For instance, N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides were synthesized and their antinociceptive activity was studied, indicating potential applications in developing pain management therapies (Shipilovskikh et al., 2020).

Catalysis and Material Science

Another study described the synthesis of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research highlights the role of thiophene-related compounds in catalysis, particularly in the synthesis of chiral pharmaceutical ingredients, which could imply potential catalytic applications for the specified molecule (Imamoto et al., 2012).

Corrosion Inhibition

The corrosion inhibition properties of thiophene Schiff base compounds on mild steel in acidic solutions have been investigated, demonstrating the potential of thiophene derivatives in materials science, specifically in corrosion protection (Daoud et al., 2014). This suggests that similar compounds, including the specified molecule, may serve as effective corrosion inhibitors.

Sensor Applications

A phenanthroimidazole-based fluorescent probe for hypochlorous acid with high selectivity was synthesized, showcasing the application of related compounds in developing sensors for biological and chemical detection (Zhao et al., 2017). This indicates potential sensor applications for the specified chemical in detecting specific ions or molecules.

properties

IUPAC Name

(Z)-2-amino-3-(thiophen-2-ylmethylideneamino)but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c10-4-8(12)9(5-11)13-6-7-2-1-3-14-7/h1-3,6H,12H2/b9-8-,13-6?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZLCSFODCVTFK-SIESVSMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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